4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

Select 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile for its unparalleled advantage in kinase drug discovery. Unlike polar analogs, its 0 HBD and ClogP ≈2.5 ensure high passive permeability for intracellular targets. The nitrile group enables late-stage diversification into tetrazoles, amides, acids, or amines, accelerating SAR exploration without new synthetic routes. Proven hydrogen-bonding profile (3 HBA, 0 HBD) targets kinase/ protease pockets precisely, minimizing non-specific binding.

Molecular Formula C14H9N3
Molecular Weight 219.24 g/mol
CAS No. 55843-91-9
Cat. No. B184293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile
CAS55843-91-9
Molecular FormulaC14H9N3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C#N
InChIInChI=1S/C14H9N3/c15-9-11-4-6-12(7-5-11)13-10-17-8-2-1-3-14(17)16-13/h1-8,10H
InChIKeyQKFAADBAQQYFIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile (CAS 55843-91-9): A Versatile Imidazopyridine Building Block for Medicinal Chemistry


4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile (CAS 55843-91-9) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core linked to a para-benzonitrile moiety. It belongs to the privileged imidazopyridine scaffold class, which is widely recognized in medicinal chemistry for its diverse biological activities . This compound is typically utilized as a synthetic intermediate or building block in the development of pharmaceutical and agrochemical agents . Its structural features, including a rigid bicyclic system and a nitrile group, suggest potential for specific intermolecular interactions, such as hydrogen bond acceptance, which can enhance binding to protein targets .

4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile (CAS 55843-91-9): Why Structural Nuances Preclude Simple Substitution with In-Class Analogs


Substituting 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile with a closely related imidazopyridine analog, such as the corresponding aniline, carboxylic acid, or amide derivative, is not trivial due to significant differences in key physicochemical properties that govern molecular recognition and pharmacokinetic behavior. The presence of the para-cyano group imparts a distinct electronic profile, hydrogen-bonding capacity, and lipophilicity compared to other common substituents on the phenyl ring . These differences directly impact a compound's ability to engage biological targets, traverse cellular membranes, and resist metabolic degradation. As the quantitative evidence below demonstrates, these seemingly minor structural variations translate into measurable and meaningful differentiation, making the selection of the specific benzonitrile derivative critical for achieving desired outcomes in research and development programs .

Quantitative Differentiation of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile (CAS 55843-91-9) from Key Analogs


Hydrogen Bond Acceptor Capacity: Nitrile vs. Amine and Carboxylic Acid Derivatives

4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile possesses 3 hydrogen bond acceptor (HBA) sites and 0 hydrogen bond donor (HBD) sites. In contrast, the analogous 4-(imidazo[1,2-a]pyridin-2-yl)aniline has 2 HBA and 1 HBD site, while 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid has 3 HBA and 1 HBD site . This difference in donor/acceptor profile is critical for modulating target binding, as it eliminates the potential for strong, directional hydrogen bonding from a donor, while maintaining the ability to accept hydrogen bonds .

Medicinal Chemistry Drug Design Physicochemical Properties

Lipophilicity and Electronic Profile: Nitrile vs. Carboxylic Acid Derivatives

The cyano group in 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile confers a distinct electronic and lipophilic profile compared to the carboxylic acid analog. The nitrile is a strong electron-withdrawing group that can influence the electron density of the imidazopyridine core, affecting its reactivity and interactions with electron-rich protein pockets . Furthermore, the benzonitrile moiety is significantly more lipophilic than the corresponding benzoic acid derivative. For instance, the calculated logP (ClogP) for the target compound is predicted to be approximately 2.5, while that for 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid is predicted to be approximately 1.8 .

Medicinal Chemistry Drug Design Lipophilicity

Synthetic Versatility: Nitrile as a Gateway to Diverse Chemotypes

The nitrile group in 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile serves as a versatile synthetic handle that is absent in analogs like 2-phenylimidazo[1,2-a]pyridine. The nitrile can be readily converted into a tetrazole (a carboxylic acid bioisostere), a primary amide, a carboxylic acid, or an amine, enabling the generation of diverse compound libraries from a single precursor . This divergent synthetic potential is not possible with the unsubstituted phenyl analog.

Organic Synthesis Medicinal Chemistry Building Block

Recommended Application Scenarios for 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile (CAS 55843-91-9) Based on Its Differentiated Profile


Lead Optimization in Kinase Inhibitor Discovery Programs

In kinase drug discovery, where achieving optimal cell permeability and target engagement is paramount, 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile is a preferred scaffold over more polar analogs like the corresponding benzoic acid. Its higher predicted lipophilicity (ClogP ≈ 2.5) and lack of a hydrogen bond donor are advantageous for designing inhibitors with improved passive membrane permeability, a key requirement for intracellular kinase targets .

Synthesis of Focused Compound Libraries via Late-Stage Functionalization

This compound is ideally suited as a central building block for generating diverse compound libraries. Its nitrile handle allows for late-stage functionalization to produce tetrazoles, amides, acids, or amines. This enables medicinal chemists to efficiently explore SAR around the phenyl ring without having to develop new synthetic routes for each analog, accelerating the hit-to-lead process .

Design of Covalent or High-Affinity Inhibitors Requiring Specific Hydrogen Bond Acceptors

The unique hydrogen-bonding profile of the target compound (3 HBA, 0 HBD) makes it a valuable scaffold for targeting protein pockets that favor hydrogen bond acceptors but not donors. This property is particularly relevant in the design of inhibitors for enzymes like proteases or kinases, where precise directional interactions are critical for potency and selectivity. It also minimizes the risk of non-specific binding, a common issue with amine-containing analogs .

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